
M199
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M199 is a novel inhibitor of TLR3/9 activation, inducing secretion of IL-6, IL-8 and TNFalpha in human PBMCs.
Applications De Recherche Scientifique
Refactoring M13 Bacteriophage for Tumor Cell Imaging and Drug Delivery
M13 bacteriophage, refactored to enable independent manipulation of its genes, has been developed as a platform for targeted imaging and drug delivery to prostate cancer cells in vitro. This advancement in genetic engineering enhances the applicability of M13 bacteriophage in cancer research and treatment (Ghosh et al., 2012).
CRISPR-Cas9 in Genome Engineering
CRISPR-Cas9 technology has revolutionized genome engineering, allowing for precise genetic manipulation. This tool has opened doors to various applications in medical and biological research, including the study of gene functions and potential therapeutic interventions (Hsu, Lander, & Zhang, 2014).
Understanding M1 and M2 Microglia in Research
The concepts of M1 and M2 microglia polarization in research have been challenged, highlighting the need for a more nuanced understanding of microglial activation states. This insight is crucial in neuroimmunology and brain research (Ransohoff, 2016).
Investigating Group A Streptococcus Epidemics
Research identified a key molecular event in group A Streptococcus that drives increased toxin production and virulence, contributing to epidemic strains. This understanding is vital in infectious disease research and public health strategies (Zhu et al., 2015).
Enhancing Stem Cell Therapy for Wound Healing in Diabetes
A study showed that human umbilical vein endothelial cell (HUVEC) secretome can enhance the ability of adipose-derived stem cells in wound healing, especially under diabetic conditions. This finding is significant in regenerative medicine and diabetes research (Fromer et al., 2017).
CRISPR-Cas9 in Gene Activation
CRISPR-Cas9 has been adapted to create a system for RNA-guided gene activation, demonstrating its versatility beyond gene editing. This advancement is a significant contribution to genetic research and therapeutic development (Pérez‐Piñera et al., 2013).
Ethical Framework for Genome Engineering
The development of a framework for the ethical use of CRISPR-Cas9 technology in human genome manipulation reflects the increasing focus on the societal implications of genome engineering. This initiative is crucial for guiding ethical research practices (Baltimore et al., 2015).
Nonpathogenic Model for COVID-19 Research Using Phage Display
Phage display technology was used to construct a nonpathogenic model for SARS-CoV-2 research, offering a safe alternative for studying the virus. This method is significant for advancing COVID-19 research and public health safety (Wu et al., 2022).
Propriétés
Numéro CAS |
1051933-86-8 |
|---|---|
Nom du produit |
M199 |
Formule moléculaire |
C17H17N3O |
Poids moléculaire |
279.343 |
Nom IUPAC |
1-Ethyl-3-(6-methyl-phenanthridin-8-yl)-urea |
InChI |
InChI=1S/C17H17N3O/c1-3-18-17(21)20-12-8-9-13-14-6-4-5-7-16(14)19-11(2)15(13)10-12/h4-10H,3H2,1-2H3,(H2,18,20,21) |
Clé InChI |
LVBYTCXDVQRCKX-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(C)N=C3C=CC=CC3=C2C=C1)NCC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
M199 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




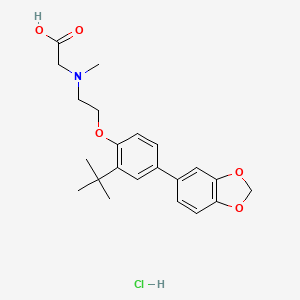
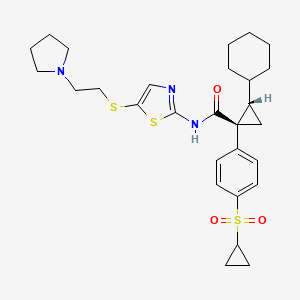
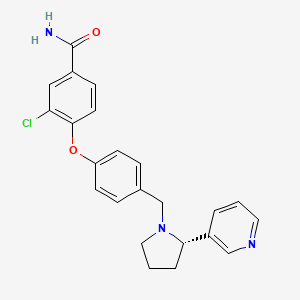

![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)
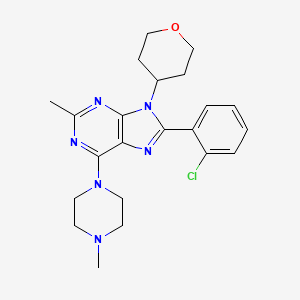
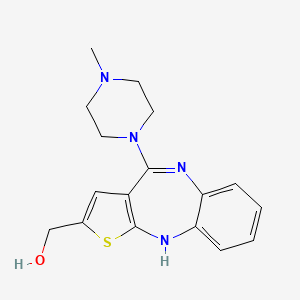
![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)
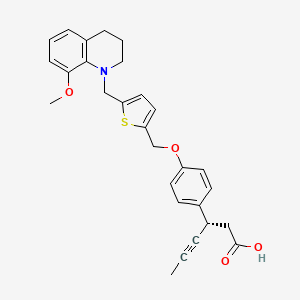
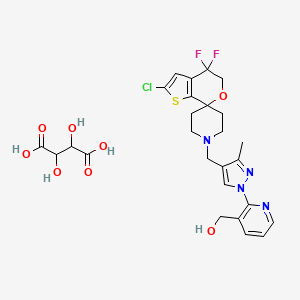
![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)